Cas no 1217684-50-8 (cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester)

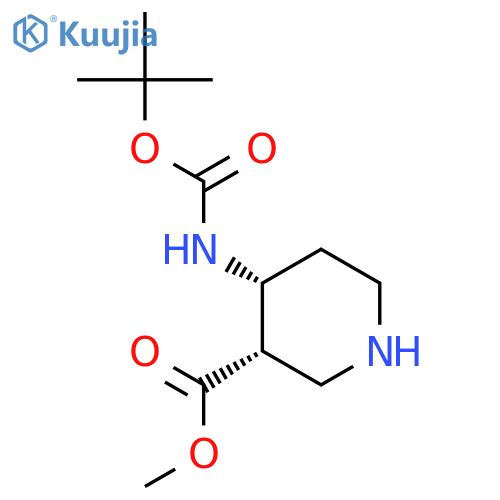

1217684-50-8 structure

商品名:cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester

CAS番号:1217684-50-8

MF:C12H22N2O4

メガワット:258.314083576202

MDL:MFCD09991633

CID:3163853

PubChem ID:27281837

cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester

- cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate

- CS-0171849

- methyl (3S,4R)-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate

- AS-37060

- DTXSID00650680

- Methyl cis-4-Boc-Aminopiperidine-3-Carboxylate

- 1217684-50-8

- cis-4-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester

- cis-Methyl4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate

- Methyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylate

- cis-4-Boc-aMino-piperidine-3-carboxylic acidMethyl ester

- methyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate

- MFCD09991633

- AKOS022172909

-

- MDL: MFCD09991633

- インチ: InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9+/m0/s1

- InChIKey: JZMRLHYTQICGLN-DTWKUNHWSA-N

- ほほえんだ: CC(C)(OC(N[C@@H]1CCNC[C@@H]1C(OC)=O)=O)C

計算された属性

- せいみつぶんしりょう: 258.15795719g/mol

- どういたいしつりょう: 258.15795719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 312

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 色と性状: White to Yellow Solid

cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P305+P351+P338

- ちょぞうじょうけん:2-8 °C

cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | M2388154-1g |

cis-Methyl4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate |

1217684-50-8 | 98% | 1g |

RMB 3960.80 | 2025-02-21 | |

| AstaTech | 56557-0.25/G |

CIS-4-BOC-AMINO-PIPERIDINE-3-CARBOXYLIC ACID METHYL ESTER |

1217684-50-8 | 95% | 0.25g |

$279 | 2023-09-17 | |

| abcr | AB283922-250 mg |

cis-4-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester, 95%; . |

1217684-50-8 | 95% | 250mg |

€481.70 | 2023-06-22 | |

| TRC | B811285-50mg |

cis-4-Boc-amino-piperidine-3-carboxylic Acid Methyl Ester |

1217684-50-8 | 50mg |

$ 250.00 | 2022-06-06 | ||

| Alichem | A129007109-1g |

cis-Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate |

1217684-50-8 | 95% | 1g |

$1106.35 | 2023-09-03 | |

| Fluorochem | 048457-1g |

cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester |

1217684-50-8 | 95% | 1g |

£771.00 | 2022-02-28 | |

| 1PlusChem | 1P00AAGG-250mg |

cis-4-Boc-aMino-piperidine-3-carboxylic acidMethyl ester |

1217684-50-8 | 98% | 250mg |

$232.00 | 2025-02-25 | |

| 1PlusChem | 1P00AAGG-100mg |

cis-4-Boc-aMino-piperidine-3-carboxylic acidMethyl ester |

1217684-50-8 | 95% | 100mg |

$154.00 | 2025-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242489-250mg |

cis-4-Boc-aMino-piperidine-3-carboxylic acid methyl ester |

1217684-50-8 | 98% | 250mg |

¥2651.00 | 2024-08-09 | |

| A2B Chem LLC | AE79312-100mg |

Cis-4-boc-amino-piperidine-3-carboxylic acid methyl ester |

1217684-50-8 | 95% | 100mg |

$162.00 | 2024-04-20 |

cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

1217684-50-8 (cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester) 関連製品

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1217684-50-8)cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester

清らかである:99%/99%/99%/99%/99%

はかる:100mg/250mg/1g/5g/10g

価格 ($):165.0/260.0/656.0/1997.0/3439.0